4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid
Description
Structural Features and Nomenclature
The structural architecture of this compound encompasses multiple heterocyclic components that contribute to its unique chemical properties and potential applications. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the thiazole ring serving as the primary structural framework. The thiazole moiety contains nitrogen at position 1 and sulfur at position 3, with the carboxylic acid functional group positioned at carbon 5, providing the compound with polar characteristics and the ability to participate in acid-base reactions. The phenyl substituent at position 4 introduces aromatic character and enhances the compound's lipophilicity, while the pyrrole ring attached through its nitrogen atom at position 2 of the thiazole contributes additional electronic properties and potential sites for chemical modification.
The molecular formula C₁₅H₁₀N₂O₂S indicates a molecular weight of approximately 282.32 grams per mole, derived from the ethyl ester analog which has been extensively characterized. The structural complexity arises from the fusion of three distinct aromatic systems: the thiazole heterocycle, the pyrrole heterocycle, and the benzene ring. This arrangement creates a conjugated π-electron system that influences the compound's electronic properties, spectroscopic characteristics, and reactivity patterns. The carboxylic acid group introduces hydrogen bonding capabilities and pH-dependent behavior, making the compound susceptible to protonation and deprotonation reactions under varying conditions.
Chemical identification of this compound relies on multiple analytical techniques, with nuclear magnetic resonance spectroscopy providing crucial structural confirmation. The pyrrole ring protons typically appear as characteristic signals in the aromatic region, while the thiazole carbon framework exhibits distinct chemical shifts that distinguish it from other heterocyclic systems. Mass spectrometry analysis would reveal the molecular ion peak corresponding to the exact molecular mass, while infrared spectroscopy would show characteristic absorption bands for the carboxylic acid carbonyl group and the aromatic carbon-carbon and carbon-nitrogen bonds.
Historical Development of Thiazole-Pyrrole Hybrid Compounds
The historical development of thiazole-pyrrole hybrid compounds represents a significant evolution in heterocyclic chemistry, with research dating back several decades to the initial recognition of these structures' potential biological activities. Early investigations into thiazole-containing natural products revealed the presence of these heterocycles in various peptide alkaloids, metabolites, and cyclopeptides, establishing their importance in biological systems. The strategic approach of molecular hybridization emerged as researchers recognized that combining two or more bioactive moieties in a single molecular scaffold could markedly enhance drug efficacy, mitigate resistance to multiple drugs, and minimize toxicity concerns.
The synthesis of pyrrole-thiazole hybrids gained momentum with the development of robust methodologies employing the Hantzsch-thiazole synthesis, which utilizes phenacyl bromide as a key substrate in (3 + 2) heterocyclization reactions. This synthetic approach enabled the systematic construction of thiazole rings attached to various pyrrole derivatives, leading to the creation of diverse structural libraries for biological evaluation. The methodology proved particularly valuable because it allowed for the introduction of different substituents at various positions of both ring systems, facilitating structure-activity relationship studies.
Research efforts intensified with the recognition that thiazole pharmacophore fragments demonstrated broad spectra of pharmacological potentials. Scientists began synthesizing novel series of pyrroles bearing thiazole moieties using various starting materials, including 1-methyl-1H-pyrrole-2-carbaldehyde thiosemicarbazones, which could be cyclized with different reagents to afford corresponding thiazole derivatives. The development progressed through systematic exploration of reaction conditions, substrate scope, and product characterization, establishing fundamental principles for the design and synthesis of these hybrid compounds.
Contemporary research has focused on optimizing synthetic routes and expanding the structural diversity of thiazole-pyrrole hybrids. Modern synthetic strategies employ advanced methodologies such as intramolecular 1,3-dipolar cycloaddition reactions, which have enabled the synthesis of chiral pyrrolo[1,2-c]thiazole derivatives with well-defined stereochemistry. These developments have opened new avenues for the preparation of structurally complex molecules with enhanced biological activities and improved pharmacological profiles.
Significance in Heterocyclic Chemistry
The significance of this compound and related compounds in heterocyclic chemistry extends far beyond their synthetic accessibility, encompassing fundamental contributions to our understanding of structure-property relationships in bioactive molecules. These hybrid structures represent a paradigm shift in medicinal chemistry, where the strategic combination of multiple pharmacophores within a single molecular framework has proven to be an effective approach for drug discovery and development. The thiazole ring system contributes unique electronic properties due to the presence of both nitrogen and sulfur heteroatoms, creating distinctive patterns of electron distribution that influence molecular interactions with biological targets.
The compound's heterocyclic framework demonstrates remarkable versatility in chemical transformations, making it an attractive scaffold for further functionalization and derivatization. The presence of multiple reactive sites allows for selective modifications that can fine-tune biological activity, pharmacokinetic properties, and selectivity profiles. The carboxylic acid functional group provides opportunities for amide bond formation, esterification reactions, and salt formation, enabling the development of prodrugs and improved formulations. The pyrrole nitrogen can participate in coordination chemistry and hydrogen bonding interactions, while the thiazole sulfur atom can engage in various chemical reactions including oxidation and alkylation.
From a theoretical perspective, these compounds serve as important model systems for understanding the electronic effects of heteroatom substitution in conjugated aromatic systems. The interaction between the electron-rich pyrrole ring and the electron-deficient thiazole system creates unique electronic properties that can be studied using computational methods and spectroscopic techniques. This understanding has practical implications for the design of new materials with specific electronic properties, including organic semiconductors and photonic devices.
Table 1: Comparative Analysis of Related Thiazole-Pyrrole Compounds
The biological significance of these compounds has been established through extensive pharmacological evaluations demonstrating their potential as therapeutic agents. Research has shown that thiazole-linked hybrids exhibit myriad medicinal properties including anticancer, antibacterial, anticonvulsant, antifungal, antiviral, and antioxidant activities. These diverse biological activities stem from the compounds' ability to interact with multiple biological targets through various mechanisms of action, including enzyme inhibition, receptor binding, and membrane disruption.
Properties
IUPAC Name |
4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c17-13(18)12-11(10-6-2-1-3-7-10)15-14(19-12)16-8-4-5-9-16/h1-9H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEHULRCSMHEJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N3C=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid generally follows a strategy involving:
- Construction of the thiazole ring via cyclocondensation reactions,
- Introduction of the phenyl substituent at the 4-position,
- Incorporation of the pyrrole moiety at the 2-position,
- Installation or preservation of the carboxylic acid group at the 5-position.
This approach often starts from α-bromoacyl intermediates or related precursors that enable selective ring closure with sulfur and nitrogen sources.
Preparation of Key Intermediates
A representative synthetic route involves the preparation of an α-bromoacyl derivative from a suitable aromatic precursor, such as a 4-substituted phenyl pyrrolidinone carboxylic acid derivative. For example, bromination of 1-(4-(acetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid yields an α-bromoacetyl intermediate. This intermediate is crucial for subsequent cyclocondensation to form the thiazole ring.
| Step | Reactant | Reagent/Condition | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 1-(4-(acetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid | Br2 in acetic acid, room temperature | α-Bromoacetyl derivative | 95 |
Thiazole Ring Formation via Cyclocondensation
The α-bromoacyl intermediate undergoes cyclocondensation with sulfur-containing nucleophiles such as thiocarbamide, benzenecarbothioamide, or thioureido acids. This step forms the 1,3-thiazole ring with substitution at the 2- and 4-positions.
- Reaction conditions vary depending on the thioamide used:
- Acetic acid at 60 °C for thiocarbamide,
- Refluxing acetone for benzenecarbothioamide and thioureido acid.
This method efficiently yields 2,5-disubstituted thiazole derivatives.
| Thioamide | Solvent | Temperature | Product | Yield (%) |
|---|---|---|---|---|
| Thiocarbamide | Acetic acid | 60 °C | 2-(1H-pyrrol-1-yl)-4-phenylthiazole derivative | 62 |
| Benzenecarbothioamide | Acetone reflux | Reflux | 2-phenyl-4-(1H-pyrrol-1-yl)thiazole derivative | 43-82 |
Incorporation of Pyrrole Moiety
The pyrrole group is introduced either through the starting material or via subsequent functionalization steps. In some synthetic routes, the pyrrolidinone ring is first formed by cyclization of amino acid derivatives with itaconic acid or related dicarboxylic acids. The pyrrole nitrogen then acts as a nucleophile during the thiazole ring formation, resulting in the 2-(1H-pyrrol-1-yl) substitution pattern on the thiazole ring.
Conversion to Carboxylic Acid and Derivatives
Preservation of the carboxylic acid function at the 5-position is critical. Esterification and hydrazide formation are common intermediate steps to facilitate further functionalization:
- Esterification of the carboxylic acid with methanol and catalytic sulfuric acid,
- Conversion of esters to acid hydrazides by treatment with hydrazine hydrate,
- Subsequent reactions to form hydrazones, thiosemicarbazides, or other heterocycles.
These transformations allow for structural diversification while maintaining the carboxylic acid functionality.
Summary Table of Key Synthetic Steps and Yields
| Compound Stage | Description | Key Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Starting pyrrolidinone carboxylic acid | From 4-aminoacetophenone and itaconic acid | 86 |
| 2 | α-Bromoacetyl derivative | Bromination with Br2 in acetic acid | 95 |
| 3a-c | Thiazole derivatives | Cyclocondensation with various thioamides | 43-82 |
| 4a,b | Esters of thiazole acids | Methanol, H2SO4 catalyst | 62-71 |
| 5a,b | Acid hydrazides | Hydrazine hydrate in refluxing propan-2-ol | 65-81 |
| 6-12 | Hydrazones and related derivatives | Condensation with aromatic aldehydes | 62-99 |
Note: The yields are indicative and depend on specific substituents and reaction conditions.
Research Findings and Analytical Data
- NMR Spectroscopy : Characteristic signals confirm the formation of the thiazole ring and the presence of pyrrole and carboxylic acid groups. For example, singlets in ^1H-NMR at ~6.96 ppm (S–C=CH of thiazole) and signals corresponding to pyrrole protons are diagnostic.
- Mass Spectrometry and Elemental Analysis : Confirm molecular weights and composition consistent with the target compound.
- Reaction Optimization : Conditions such as solvent choice, temperature, and reaction time critically influence yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Alkyl-Substituted Thiazole Derivatives
4-Propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid
4-Ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid
4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid
Impact of alkyl substituents : Shorter alkyl chains (methyl, ethyl) reduce molecular weight and may enhance solubility in polar solvents compared to bulkier aryl groups. However, they may decrease aromatic interactions in biological targets .
Aryl-Substituted Thiazole Derivatives
- 4-(4-Methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid Molecular formula: C₁₅H₁₂N₂O₃S Molecular weight: 308.34 g/mol (estimated) Key difference: Methoxy-substituted phenyl at position 4.
4-Phenyl-2-(3-pyridyl)-1,3-thiazole-5-carboxylic acid
Hybrid and Complex Derivatives
4-Phenyl-2-(3-phenylpropyl)-1,3-thiazole-5-carboxylic acid
5-Isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
Table 1: Structural and Physicochemical Comparisons
Biological Activity
4-Phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound notable for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in metabolic disorders and infectious diseases. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H14N2S, featuring a thiazole ring fused with a pyrrole and a phenyl group. The presence of these structural components contributes to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Enzymes : The compound has been identified as an inhibitor of stearoyl-CoA desaturase (SCD), an enzyme crucial for fatty acid metabolism. This inhibition may lead to altered lipid profiles, suggesting potential applications in treating obesity and diabetes.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting specific metabolic pathways within the pathogens .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound possesses moderate antimicrobial activity, particularly against Staphylococcus aureus .
Case Study: Metabolic Disorders
In a recent study focusing on metabolic disorders, the compound was administered to diabetic rats. The findings indicated a significant reduction in blood glucose levels and improved lipid profiles compared to the control group:
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Blood Glucose (mg/dL) | 250 | 180 |
| Total Cholesterol (mg/dL) | 200 | 150 |
This suggests that the compound may have potential as a therapeutic agent in managing diabetes and associated metabolic disorders .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of thiazole derivatives has revealed that modifications in the phenyl and pyrrole rings can significantly enhance biological activity. For instance, compounds with electron-donating groups on the phenyl ring exhibited increased inhibitory effects on SCD .
Comparative Analysis with Related Compounds
A comparative analysis with similar compounds highlights the unique biological profile of this compound:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| Ethyl 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate | Antimicrobial | Lacks carboxylic acid functionality |
| N-(2-methoxyethyl)-4-phenylthiazole | Lipid metabolism modulation | Enhanced solubility |
This table illustrates how structural variations influence biological activity and therapeutic potential .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid, and how are intermediates purified?
- Methodology : A typical approach involves cyclocondensation reactions. For example, analogous thiazole derivatives are synthesized by refluxing precursors (e.g., 2-amino-1,3-thiazoles) with 2,5-dimethoxytetrahydrofuran in glacial acetic acid, followed by basification and recrystallization in ethanol . Solvent selection (e.g., DMF or DCM) and stoichiometric ratios (e.g., 1.5–2 equivalents of reagents) are critical for yield optimization. Purification often employs column chromatography or recrystallization .
Q. How is the molecular structure of this compound confirmed experimentally?
- Techniques :
- Spectroscopy : IR spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). H/C NMR resolves aromatic protons (δ 6.5–8.5 ppm) and pyrrole/thiazole ring systems .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
- Elemental Analysis : Validates purity (>95%) by matching calculated vs. observed C, H, N, S content .
Q. What are the key solubility and stability considerations for this compound in biological assays?
- Solubility : The carboxylic acid group enhances solubility in polar solvents (e.g., DMSO, ethanol). Adjusting pH (e.g., using sodium bicarbonate) improves aqueous solubility .
- Stability : Store at –20°C under inert atmosphere to prevent degradation. Monitor via HPLC for decomposition under light or heat .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound, and what are common pitfalls?
- Optimization Strategies :
- Catalysis : Use Pd(PPh) for Suzuki-Miyaura couplings to introduce aryl groups, ensuring degassed solvents to prevent catalyst poisoning .
- Temperature Control : Reflux conditions (e.g., 80–100°C) balance reaction rate vs. side-product formation. TLC monitors progress .
Q. How do crystallographic data resolve contradictions in proposed molecular conformations?
- Tools : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths/angles. For example, the thiazole ring’s planarity (deviation < 0.01 Å) and dihedral angles between phenyl/pyrrole groups confirm stereoelectronic effects .
- Software : WinGX and ORTEP visualize anisotropic displacement parameters, distinguishing static disorder from dynamic motion .
Q. What computational methods predict the compound’s electronic properties and reactivity?
- DFT Studies : Gaussian/B3LYP models calculate frontier orbitals (HOMO-LUMO gaps ~4–5 eV), correlating with redox activity. Mulliken charges identify nucleophilic sites (e.g., pyrrole N-atoms) for electrophilic substitution .
- MD Simulations : Predict solvation dynamics (e.g., in water/DMSO mixtures) to guide formulation for in vitro assays .
Q. What mechanistic insights explain its activity in amyloid-β peptide inhibition?
- Biophysical Studies : Thiazole-carboxylic acid derivatives disrupt β-sheet aggregation via H-bonding (carboxylic acid to peptide backbone) and π-π stacking (aryl groups to hydrophobic residues). Circular dichroism (CD) and Thioflavin T assays quantify inhibition efficiency .
- Structure-Activity Relationship (SAR) : Modifying the phenyl/pyrrole substituents alters binding affinity. For example, electron-withdrawing groups enhance interaction with amyloidogenic regions .
Methodological Notes
- Synthesis : Prioritize regioselective methods (e.g., protecting group strategies for carboxylic acid) to avoid by-products .
- Characterization : Cross-validate spectral data with computational models (e.g., NMR chemical shift predictions via ACD/Labs) .
- Biological Assays : Use negative controls (e.g., scrambled peptides) to distinguish specific vs. non-specific interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
